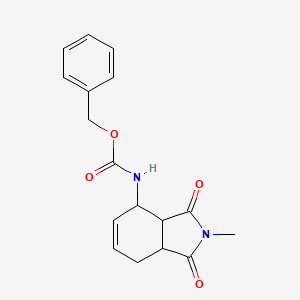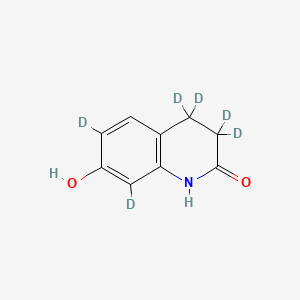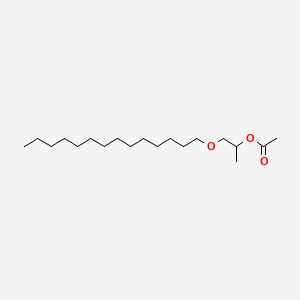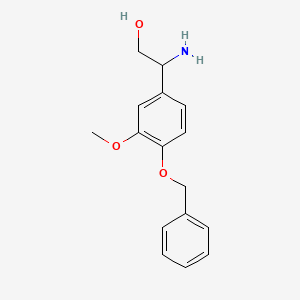
Ethyl-d5 Vanillin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-d5 Vanillin is the isotope analog of ethyl vanillin . It is used as a flavorant, which is about three times as potent as vanillin and can be utilized in the production of chocolate . It has also shown to have antioxidant properties .
Synthesis Analysis
Vanillin synthesis encompasses a wide spectrum of methodologies, including enzymatic, microbial, and immobilized systems . Different substrates such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids are used in the synthesis of vanillin . A high yield of vanillin, 66% from 4PG in RCF lignin oil was achieved through rounds of optimization of the whole-cell conversion process .Molecular Structure Analysis
Ethyl-d5 Vanillin has a molecular formula of C9H10O3 . The structure includes an aromatic ring with an aldehyde, hydroxyl, and ether functional groups .Chemical Reactions Analysis
Vanillin synthesis involves the transformation of various precursors through diverse processes . For instance, the conversion of ferulic acid into vanillin has been monitored by LC–MS using total and selected ion monitoring .Scientific Research Applications
Bio-vanillin Production
Bio-vanillin, derived from biotechnological processes, is an essential flavoring agent used across various industries, including pharmaceuticals, food, and fragrances. Its production through biotechnological routes is considered natural and supports industrial applications due to its non-toxic nature and use of industrial wastes. Bio-vanillin is favored for its alignment with modern consumer trends towards natural products. The production process involves novel approaches integrating technologies such as microorganisms, food technology, genetic engineering, and waste valorization, promising a sustainable and efficient method for bio-vanillin manufacturing. This route doesn't generate toxic waste and may re-integrate different industrial wastes or by-products, indicating a redirection towards highly sustainable future applications in food industries. However, to enhance its industrial potential, further cost-cutting and process optimization efforts are necessary (Martău, Călinoiu, & Vodnar, 2021).
Lactic Acid Bacteria in Vanillin Production
The biotechnological production of vanillin utilizing lactic acid bacteria (LAB) is highlighted as an efficient and cost-effective method, meeting consumer demand for natural properties and supporting industrial applications. LABs, recognized as safe, can utilize agro-wastes rich in ferulic acid for vanillin production through fermentation. This method emphasizes the potential of toxin-free biovanillin production from renewable sources, positioning LABs as a promising tool for enhancing biotransformation efficiency of inexpensive substrates into vanillin. The use of immobilized cells or pure enzymes for vanillin production suggests a significant direction for future research and application in the food industry (Mostafa & Mahmoud Hashem, 2023).
Oxidation of Lignins into Aromatic Aldehydes
The catalytic oxidation of lignins into vanillin and syringaldehyde is explored as a process with significant potential for sustainable production. This review discusses the influence of various factors on the yield and selectivity of the process, indicating that well-organized catalytic oxidation processes can achieve results close to those of nitrobenzene oxidation. However, the high consumption of oxygen and alkali remains a challenge. The review suggests that exploring methods to reduce oxygen and alkali consumption could lead to advancements in the field. It also highlights the need for further research into mechanisms of lignin oxidation and the development of single-stage processes for producing aromatic aldehydes and cellulose from wood, presenting a promising direction for future research (Tarabanko & Tarabanko, 2017).
Mechanism of Action
Target of Action
Ethyl-d5 Vanillin, a deuterium labeled variant of Ethyl Vanillin , shares similar targets and roles with its non-deuterated counterpart. Vanillin, the primary component of natural vanilla, is known for its biological properties, serving as an antioxidant, anti-inflammatory agent, and antimicrobial agent . Ethyl Vanillin, an analogue of vanillin, has been found to protect PC12 cells from Aβ1-42 aggregate-induced oxidative injury .
Mode of Action
The mode of action of Ethyl-d5 Vanillin is likely to be similar to that of vanillin. Vanillin is reported to be a potent scavenger of reactive oxygen species (ROS) as observed in multiple antioxidant assays . This suggests that Ethyl-d5 Vanillin may interact with its targets by neutralizing ROS, thereby preventing oxidative stress and damage.
Biochemical Pathways
The biochemical pathways involved in the synthesis of vanillin have been extensively studied. Precursors of vanillin include substrates such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids . These substrates undergo various enzymatic, microbial, and immobilized systems to produce vanillin . In the case of Ethyl-d5 Vanillin, the pathways might be similar, but with the incorporation of deuterium atoms.
Pharmacokinetics
The pharmacokinetics of Ethyl-d5 Vanillin are expected to be similar to those of Ethyl Vanillin. Upon oral administration, Ethyl Vanillin exhibits rapid absorption, with peak plasma radioactivity attained within 2 hours post-dosing . Elimination predominantly occurs via urinary excretion, with over 94% of the administered dose excreted within 24 hours . Metabolism primarily leads to ethyl vanillic acid formation, with glucuronide and sulfate conjugates as major metabolites .
Result of Action
The molecular and cellular effects of Ethyl-d5 Vanillin are likely to mirror those of vanillin. Vanillin has been reported to have neuroprotective effects on multiple neurological disorders and neuropathophysiological conditions . It also exhibits antimutagenic potential, encouraging researchers to evaluate its anticancer effects at cellular and molecular levels .
Action Environment
The action of Ethyl-d5 Vanillin, like that of vanillin, can be influenced by environmental factors. For instance, the biosynthesis of vanillin involves the degradation of cell walls and the hydrolysis of glucovanillin . These processes can be affected by factors such as pH, temperature, and the presence of specific enzymes. Furthermore, the use of synthesized vanillin is subject to strict limitations in the food and pharmaceutical sectors under UK and EU regulations, being classified as an artificial substance .
Safety and Hazards
Future Directions
The comprehensive exploration of vanillin synthesis and its multifaceted applications opens up promising avenues for future research and innovation . Future prospects include the development of environmentally friendly, sustainable synthesis approaches that prioritize reducing the environmental footprint in vanillin production .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Ethyl-d5 Vanillin can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final conversion to the target compound.", "Starting Materials": [ "Ethyl-d5 Guaiacol", "Ethyl-d5 4-Hydroxybenzaldehyde", "Sodium Borohydride", "Acetic Anhydride", "Sulfuric Acid", "Sodium Carbonate", "Ethanol" ], "Reaction": [ "Step 1: Ethyl-d5 Guaiacol is reacted with Ethyl-d5 4-Hydroxybenzaldehyde in the presence of Sodium Borohydride to yield Ethyl-d5 Vanillyl Alcohol.", "Step 2: Ethyl-d5 Vanillyl Alcohol is acetylated using Acetic Anhydride in the presence of Sulfuric Acid to yield Ethyl-d5 Vanillin Acetate.", "Step 3: Ethyl-d5 Vanillin Acetate is treated with Sodium Carbonate in Ethanol to hydrolyze the acetate group and yield Ethyl-d5 Vanillin." ] } | |
CAS RN |
1335401-74-5 |
Product Name |
Ethyl-d5 Vanillin |
Molecular Formula |
C9H10O3 |
Molecular Weight |
171.207 |
IUPAC Name |
4-hydroxy-3-(1,1,2,2,2-pentadeuterioethoxy)benzaldehyde |
InChI |
InChI=1S/C9H10O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-6,11H,2H2,1H3/i1D3,2D2 |
InChI Key |
CBOQJANXLMLOSS-ZBJDZAJPSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=O)O |
synonyms |
3-Ethoxy-4-hydroxybenzaldehyde-d5; 2-Ethoxy-4-formylphenol-d5; 3-Ethoxy-4-hydroxybenzaldehyde-d5; 3-Ethylvanillin-d5; 4-Hydroxy-3-ethoxybenzaldehyde-d5; Arovanillon-d5; Bourbonal-d5; Ethavan-d5; Ethovan-d5; Ethylprotal-d5; NSC 1803-d5; NSC 67240-d5; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one](/img/structure/B592643.png)

![[5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(Z)-but-2-enedioic acid](/img/structure/B592646.png)
